molecular formula C11H8F2S B13709207 2-(Difluoromethyl)-5-phenylthiophene

2-(Difluoromethyl)-5-phenylthiophene

Cat. No.: B13709207
M. Wt: 210.24 g/mol
InChI Key: WOWBZSMEYQMCBH-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-phenylthiophene is an organofluorine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a phenyl group attached to a thiophene ring. The incorporation of fluorine atoms into organic molecules often results in enhanced metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in pharmaceutical and agrochemical applications .

Chemical Reactions Analysis

2-(Difluoromethyl)-5-phenylthiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the thiophene ring or the phenyl group.

Common reagents used in these reactions include transition metals, radical initiators, and various electrophilic or nucleophilic agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified thiophene derivatives with enhanced properties .

Scientific Research Applications

2-(Difluoromethyl)-5-phenylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-phenylthiophene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

2-(Difluoromethyl)-5-phenylthiophene can be compared with other fluorinated compounds such as:

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane
  • Difluoromethylphosphonate
  • Difluoromethyl nitrile oxide

These compounds share the presence of difluoromethyl groups but differ in their overall structure and properties. The uniqueness of this compound lies in its thiophene ring, which imparts specific electronic and steric properties, making it particularly valuable in certain applications .

Properties

Molecular Formula

C11H8F2S

Molecular Weight

210.24 g/mol

IUPAC Name

2-(difluoromethyl)-5-phenylthiophene

InChI

InChI=1S/C11H8F2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,11H

InChI Key

WOWBZSMEYQMCBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(F)F

Origin of Product

United States

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